![molecular formula C15H14ClNO5S B5551332 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related sulfonate compounds involves multi-step procedures starting from commercially available materials. For instance, “3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate)” was synthesized via a three-step procedure with an overall yield of 65%, highlighting the complexity and efficiency of synthesizing such compounds (Pan et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonate compounds often involves zwitterionic forms or pseudopolymorphs, as seen in the structure determination of 2-Ammonio-5-chloro-4-methylbenzenesulfonate and its monosolvates. These compounds exhibit hydrogen-bonded ladders and stacked benzene groups, indicative of complex molecular interactions (Bekö et al., 2012).
Chemical Reactions and Properties
Sulfonate compounds participate in various chemical reactions, such as Lewis Acid-Promoted reactions, which yield products of remarkable complexity and stereoselectivity. For example, reactions of 4-N-(benzenesulfonyl)-3-methoxy-1,4-benzoquinone monoimine with propenylbenzenes produce dihydrobenzofurans and other complex molecules (Engler & Scheibe, 1998).
Scientific Research Applications
Medicinal Chemistry Applications
Anticholinesterase Activity : HLö 7 dimethanesulfonate, a derivative of 2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate, exhibits potent activity against highly toxic organophosphorus compounds. It has been synthesized through a safer route compared to previous methods and demonstrates significant efficiency in reactivating acetylcholinesterase inhibited by organophosphates (Eyer et al., 2005).
Antibacterial and Antimicrobial Activity : Various derivatives of this compound, such as 4-phenyldiazenyl 2-(phenylimino methyl) phenols, have been synthesized and show promising in vitro antibacterial activity against a range of human pathogens (Halve et al., 2009).
Environmental Studies
- Herbicide Transport in Soils : Chlorsulfuron, a related compound, is studied for its transport characteristics in soil. Understanding its mobility is crucial for predicting its environmental impact (Veeh et al., 1994).
Organic Chemistry
Synthesis of Novel Compounds : The synthesis of new compounds using this compound as a precursor or component is a significant area of research. This includes the creation of various Schiff base ligands and their metal complexes, which are studied for their magnetic properties and potential biological activity (Ahmadi & Amani, 2012).
Laccase Oxidation of Azo Dyes : Research into the laccase oxidation of phenolic azo dyes, using derivatives of this compound, provides insights into potential applications in detoxification and environmental cleanup (Chivukula & Renganathan, 1995).
Corrosion Inhibition : Derivatives of this compound are investigated for their corrosion inhibition properties, indicating potential applications in material science and engineering (Verma et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10-3-5-12(6-4-10)23(19,20)22-15-13(16)7-11(9-17-18)8-14(15)21-2/h3-9,18H,1-2H3/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTXQIYVLDEJDS-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)
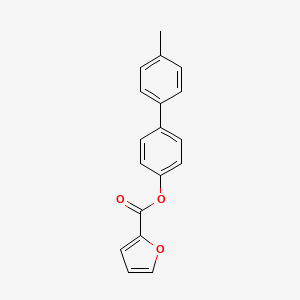
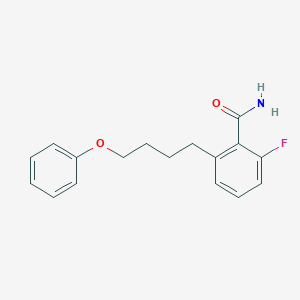
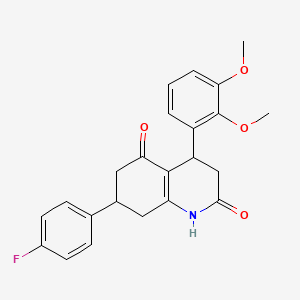
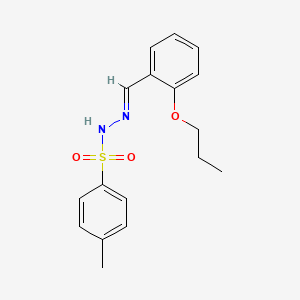
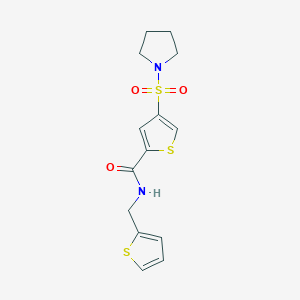
![3-(3-hydroxy-3-methylbutyl)-N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)benzamide](/img/structure/B5551300.png)
![2-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone hydrochloride](/img/structure/B5551314.png)
![5',7'-dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-ol](/img/structure/B5551323.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)
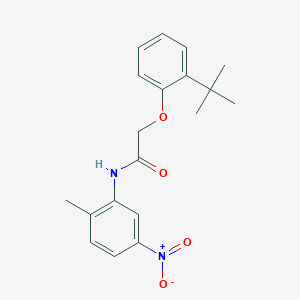
![3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5551351.png)
![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)